Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate is an aromatic ester compound with the molecular formula C9H5BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzotrifluoride with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity towards specific targets. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(10)3-6(11)7(5)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHIDLUAEPBJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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